
n-Propylisophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Propylisophthalamide: is an organic compound with the molecular formula C11H14N2O2 It is a derivative of isophthalic acid, where the carboxylic acid groups are converted to amide groups, and one of the amide groups is substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Propylisophthalamide can be synthesized through the reaction of isophthaloyl chloride with n-propylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purities. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions: n-Propylisophthalamide can undergo various chemical reactions, including:
Oxidation: The amide groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide groups can be reduced to form amines.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Isophthalic acid derivatives.
Reduction: n-Propylisophthalamine.
Substitution: Various substituted isophthalamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: n-Propylisophthalamide is used as a building block in the synthesis of more complex organic molecules. Its amide groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of amide-containing compounds with biological molecules. It can serve as a model compound for understanding the behavior of more complex amides in biological systems.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its structure can be modified to create derivatives with improved pharmacological properties, such as increased potency or reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its amide groups can participate in polymerization reactions, leading to materials with unique properties.
Mechanism of Action
The mechanism of action of n-Propylisophthalamide depends on its specific application. In general, the amide groups in this compound can form hydrogen bonds with other molecules, influencing their behavior. For example, in biological systems, this compound can interact with proteins and enzymes through hydrogen bonding, affecting their activity and function.
Comparison with Similar Compounds
n-Butylisophthalamide: Similar structure but with a butyl group instead of a propyl group.
n-Methylisophthalamide: Similar structure but with a methyl group instead of a propyl group.
n-Ethylisophthalamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: n-Propylisophthalamide is unique due to the specific length and properties of the propyl group. This affects its solubility, reactivity, and interactions with other molecules compared to its analogs with different alkyl groups. The propyl group provides a balance between hydrophobicity and steric hindrance, making this compound a valuable compound in various applications.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-N-propylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-6-13-11(15)9-5-3-4-8(7-9)10(12)14/h3-5,7H,2,6H2,1H3,(H2,12,14)(H,13,15) |
InChI Key |
SSZPTWUCNZADSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



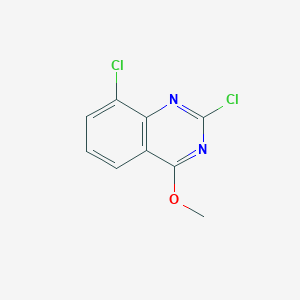
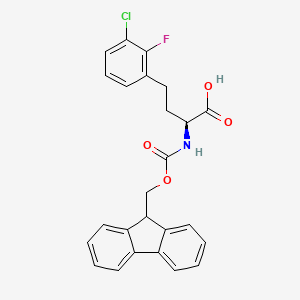
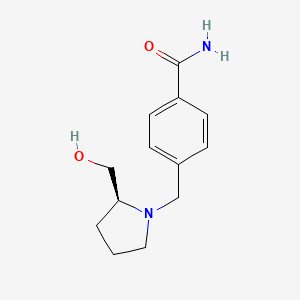
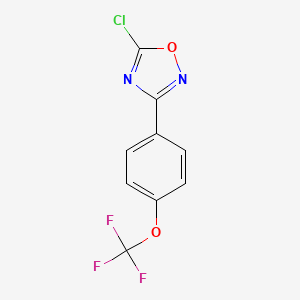

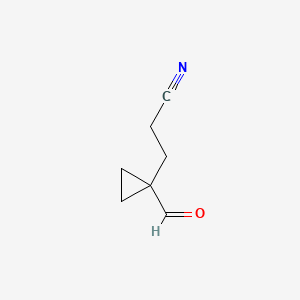
![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)

![2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol](/img/structure/B14902503.png)
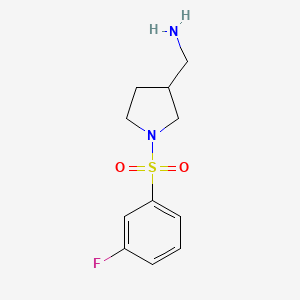
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B14902511.png)


